P-laurylbenzyltrimethylammonium
Description
P-Laurylbenzyltrimethylammonium chloride, also known as benzenemethanaminium, 4-dodecyl-N,N,N-trimethyl-, chloride (CAS 19014-05-2), is a quaternary ammonium compound with the molecular formula C₂₂H₄₀ClN . Structurally, it consists of a benzyl group substituted with a dodecyl (lauryl) chain at the para position, linked to a trimethylammonium cation paired with a chloride counterion. This amphiphilic structure confers surfactant properties, enabling applications in pharmaceuticals, cosmetics, and industrial processes. For instance, it is utilized as a biocide, phase-transfer catalyst, or emulsifier due to its ability to stabilize interfaces between hydrophobic and hydrophilic phases .
The compound typically exists as a white to pale-yellow liquid with a distinct odor and is formulated with solvents such as isopropanol, ethanol, or water . Its purity specifications require 90–110% of the active ingredient by weight .
Properties
CAS No. |
47312-91-4 |
|---|---|
Molecular Formula |
C22H40N+ |
Molecular Weight |
318.6 g/mol |
IUPAC Name |
(4-dodecylphenyl)methyl-trimethylazanium |
InChI |
InChI=1S/C22H40N/c1-5-6-7-8-9-10-11-12-13-14-15-21-16-18-22(19-17-21)20-23(2,3)4/h16-19H,5-15,20H2,1-4H3/q+1 |
InChI Key |
QBHPUAZVNMMJCX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)C[N+](C)(C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of P-laurylbenzyltrimethylammonium typically involves a quaternization reaction. One common method is the reaction of lauryl chloride with benzyltrimethylammonium chloride in the presence of a suitable solvent like acetone . The reaction conditions usually require moderate temperatures and can be carried out under reflux to ensure complete conversion. Industrial production methods often involve similar quaternization reactions but on a larger scale, with careful control of reaction parameters to maximize yield and purity.
Chemical Reactions Analysis
P-laurylbenzyltrimethylammonium undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, often requiring strong oxidizing agents.
Reduction: Although less common, reduction reactions can occur under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl position.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
P-laurylbenzyltrimethylammonium has a wide range of applications in scientific research:
Chemistry: It is used as a phase-transfer catalyst, facilitating reactions between compounds in different phases.
Biology: The compound’s surfactant properties make it useful in cell lysis and protein extraction protocols.
Medicine: It is explored for its antimicrobial properties and potential use in disinfectants.
Industry: This compound is employed in the formulation of detergents, emulsifiers, and antistatic agents
Mechanism of Action
The mechanism of action of P-laurylbenzyltrimethylammonium primarily involves its surfactant properties. The long hydrophobic lauryl chain interacts with hydrophobic substances, while the hydrophilic quaternary ammonium group interacts with water, reducing surface tension and allowing for the emulsification of oils and fats. In biological systems, it can disrupt cell membranes, leading to cell lysis .
Comparison with Similar Compounds
Comparison with Similar Compounds
Quaternary ammonium compounds (QACs) share a cationic nitrogen center bonded to four alkyl/aryl groups. Variations in substituents and counterions significantly alter their physicochemical properties and applications. Below is a detailed comparison of P-laurylbenzyltrimethylammonium chloride with structurally analogous QACs.
Lauryltrimethylammonium Bromide
- Molecular Formula : C₁₅H₃₄BrN
- CAS : 1119-94-4
- Molecular Weight : 308.35 g/mol
- Melting Point : ~245°C
- Applications : Primarily used as a surfactant in detergents and hair conditioners.
Key Difference: The benzyl group in this compound enhances aromatic interactions in organic phases, making it more effective in non-aqueous systems compared to lauryltrimethylammonium bromide .
Benzyltrimethylammonium Hydroxide
- Molecular Formula: C₁₀H₁₆NO
- CAS : 100-85-6
- Applications : Catalyst in organic synthesis (e.g., esterifications) and corrosion inhibitor .
Key Difference : The hydroxide counterion increases alkalinity, limiting benzyltrimethylammonium hydroxide’s compatibility with acid-sensitive substrates .
Phenyltrimethylammonium Chloride
- Molecular Formula : C₉H₁₄ClN
- CAS : 138-24-9
- Molecular Weight : 171.67 g/mol
- Applications : Template agent in zeolite synthesis and ion-pairing reagent .
Key Difference : The dodecyl chain in this compound enhances micelle formation and antimicrobial activity compared to phenyltrimethylammonium chloride .
Trimethyl(p-methylbenzyl)ammonium Chloride
- Molecular Formula : C₁₁H₁₈ClN
- CAS : 4519-36-2
- Applications : Intermediate in agrochemical synthesis .
Data Tables
Table 1: Structural and Physical Properties
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